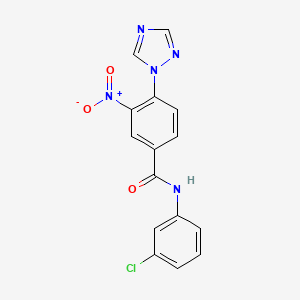

![molecular formula C15H19NO5 B2359357 6-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid CAS No. 313688-52-7](/img/structure/B2359357.png)

6-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

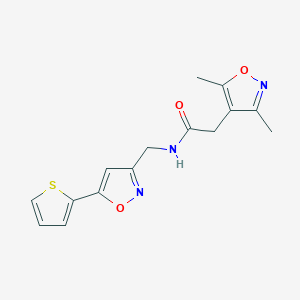

The closest compound I found is "(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid" . This compound has a molecular formula of C10H11NO6S and a molecular weight of 273.26 g/mol . It contains a 2,3-dihydro-1,4-benzodioxin subunit, which is a common motif in many bioactive compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For the similar compound “(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid”, the computed properties include a molecular weight of 273.26 g/mol, XLogP3-AA of 0.2, hydrogen bond donor count of 2, hydrogen bond acceptor count of 7, and rotatable bond count of 4 .Aplicaciones Científicas De Investigación

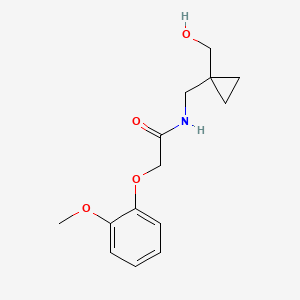

Synthesis and Derivative Applications

- The compound has been synthesized and studied for its potential in creating derivatives. For example, (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA), a derivative, was synthesized from a similar amino acid in good overall yield (Adamczyk & Reddy, 2001).

Application in Corrosion Inhibition

- Schiff's bases derived from lysine and aromatic aldehydes, including variations of this compound, have been evaluated as corrosion inhibitors for mild steel. These studies revealed significant inhibition efficiency, highlighting the compound's utility in industrial applications (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Fluorescence Studies and Labelling Applications

- Fluorescently labelled phosphoramidites using derivatives of this compound have been synthesized and attached to nucleosides. These derivatives showed appreciable fluorescence, indicating potential applications in biochemistry and molecular biology (Singh & Singh, 2006).

Synthesis of Modified Peptides

- The compound has been used in the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate. This indicates its role in creating modified biochemical compounds with potential therapeutic applications (Piper, Montgomery, Sirotnak, & Chello, 1982).

Role in ELISA Development

- Derivatives of this compound have been used to develop an ELISA method for detecting residues of the pesticide carbofuran, demonstrating its application in environmental and food safety monitoring (Yang et al., 2008).

Importance in Chemical Synthesis

- 6-aminohexanoic acid, structurally related to this compound, has been noted for its significant role in the chemical synthesis of modified peptides and in industries such as polyamide synthetic fibers (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c17-14(18)4-2-1-3-7-16-15(19)11-5-6-12-13(10-11)21-9-8-20-12/h5-6,10H,1-4,7-9H2,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDCOQLAAZHAKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359275.png)

![3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2359279.png)

![2-({2-[(2-Furylmethyl)amino]acetyl}amino)benzenecarboxamide](/img/structure/B2359280.png)

![N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2359285.png)

![N,1-bis(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2359287.png)

![[(4-Sulfamoylphenyl)carbamoyl]formic acid](/img/structure/B2359294.png)

![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2359297.png)